2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
CAS No.:
Cat. No.: VC15861899
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O3 |
|---|---|
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-(4-formyl-3,5-dimethylpyrazol-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C13H12N2O3/c1-8-11(7-16)9(2)15(14-8)12-6-4-3-5-10(12)13(17)18/h3-7H,1-2H3,(H,17,18) |
| Standard InChI Key | MNNCWAFTMLUCKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C=O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a formyl group at position 4, and a benzoic acid group attached to the pyrazole’s nitrogen at position 1. The molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol. Key structural features include:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Substituents: Methyl groups enhance hydrophobicity, while the formyl group introduces electrophilic reactivity.
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Benzoic acid moiety: Provides acidity (pKa ≈ 4.2) and hydrogen-bonding capacity .
The compound’s structure is analogous to 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (C₁₂H₁₂N₂O₂, MW 216.24 g/mol) , but the addition of a formyl group increases its polarity and potential for chemical derivatization.
Physicochemical Properties
While direct data on 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid are scarce, properties can be inferred from related compounds:
The formyl group’s presence likely reduces LogP compared to non-polar analogs, enhancing aqueous solubility slightly.
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyrazole-benzoic acid hybrids typically involves condensation reactions followed by functional group modifications. A plausible route for 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is:
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Formation of Pyrazole Core:
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Formylation:
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Purification:
Yield: ~75–90% (based on analogous syntheses) .
Characterization Techniques
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NMR Spectroscopy:
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Mass Spectrometry:
Biological Activity and Mechanisms
Antimicrobial Properties
Structural analogs exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus:
| Compound | MIC (μg/mL) | Bacterial Strain | Source |
|---|---|---|---|
| 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid | 3.125 | Methicillin-resistant S. aureus (MRSA) | |
| 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | >50 | E. coli |
The formyl group enhances antimicrobial efficacy by enabling covalent interactions with bacterial enzymes (e.g., penicillin-binding proteins) .
Mechanism of Action
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Membrane Disruption: Hydrophobic methyl groups embed into lipid bilayers, while the benzoic acid moiety acidifies the cytoplasm .
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Enzyme Inhibition: The formyl group reacts with nucleophilic residues (e.g., cysteine thiols) in bacterial proteins .
Applications in Medicinal Chemistry
Drug Development
This compound serves as a multifunctional building block for:
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Antimicrobial Agents: Hybridization with fluoroquinolones improves MRSA coverage .
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Anticancer Drugs: Pyrazole derivatives inhibit tubulin polymerization (IC₅₀ ≈ 1.2 μM) .
Material Science
Comparative Analysis with Structural Analogues
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